molecular formula C19H20N6O2 B10926094 6-(furan-2-yl)-1,3-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926094
M. Wt: 364.4 g/mol
InChI Key: XODZNIHNBVRFRY-UHFFFAOYSA-N
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Description

6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under trifluoracetic acid catalysis . This method allows for the introduction of various substituents at different positions on the pyrazolo[3,4-b]pyridine scaffold. The reaction conditions are generally mild, and the yields are satisfactory.

Industrial Production Methods

the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer . This compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-(1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-11(2)25-8-7-16(23-25)21-19(26)13-10-14(15-6-5-9-27-15)20-18-17(13)12(3)22-24(18)4/h5-11H,1-4H3,(H,21,23,26)

InChI Key

XODZNIHNBVRFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NN(C=C4)C(C)C)C

Origin of Product

United States

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